Hydrogen-Bond Donor Availability: Secondary Amide vs. Tertiary Amide Functional Performance
N-Dodecyldodecanamide possesses one N–H hydrogen-bond donor, enabling intermolecular hydrogen-bond networks that elevate its melting point and reduce solubility relative to tertiary amides. The tertiary analog N,N-diethyldodecanamide has zero H-bond donors, resulting in a melting point of 3–5 °C and a liquid physical state at ambient temperature [1]. Although the precise experimental melting point of N-dodecyldodecanamide is not reported in the open literature, the class-level principle is well established: primary and secondary fatty amides exhibit strong hydrogen bonding and high melting points, whereas tertiary amides lack this capacity and display markedly lower melting points and higher solubilities [2].
| Evidence Dimension | Hydrogen-bond donor count and consequent physical state |
|---|---|
| Target Compound Data | 1 H-bond donor (N–H); appearance: waxy solid at ambient temperature |
| Comparator Or Baseline | N,N-Diethyldodecanamide (CAS 3352-87-2): 0 H-bond donors; mp 3–5 °C; colorless viscous liquid at ambient temperature |
| Quantified Difference | Qualitative state difference: solid (target) vs. liquid (comparator) at 20–25 °C; Δ H-bond donors = 1 |
| Conditions | Class comparison based on published fatty amide structure–property relationships [2] and measured comparator data [1] |
Why This Matters
For applications requiring a solid fatty amide with hydrogen-bond-dependent properties (e.g., slip agents, phase-change materials, or gelators), tertiary amides cannot serve as functional replacements.
- [1] Basechem. N,N-Diethyldodecanamide. http://basechem.org/chemical/10281 (accessed 2026-05-11). View Source
- [2] Johansson, I. Amides, Fatty Acid. In Kirk-Othmer Encyclopedia of Chemical Technology; John Wiley & Sons: Hoboken, NJ, 2003. https://doi.org/10.1002/0471238961.0601200913012020.a01.pub2. View Source
